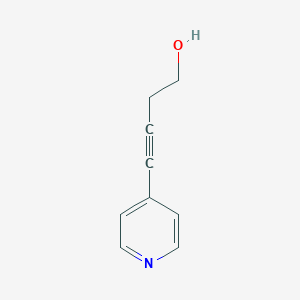
4-(Pyridin-4-yl)but-3-yn-1-ol
Descripción general
Descripción
“4-(Pyridin-4-yl)but-3-yn-1-ol” is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.18 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid under normal conditions .
Synthesis Analysis
The synthesis of “4-(Pyridin-4-yl)but-3-yn-1-ol” and similar compounds often involves palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . These compounds are key intermediates in synthetic reaction series and are predominantly used as building blocks for the construction of target molecules .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-4-yl)but-3-yn-1-ol” is represented by the InChI code1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2 . The corresponding InChI key is VQXIXEAYMBFYMT-UHFFFAOYSA-N . Chemical Reactions Analysis
“4-(Pyridin-4-yl)but-3-yn-1-ol” is known to participate in various chemical reactions. For instance, it has been used in the preparation of pentathiepins with potential anticancer and antibacterial activities . It also plays a significant role in the bioinorganic model chemistry of molybdenum-dependent oxidoreductases .Physical And Chemical Properties Analysis
“4-(Pyridin-4-yl)but-3-yn-1-ol” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 147.18 and a molecular formula of C9H9NO .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
“4-(Pyridin-4-yl)but-3-yn-1-ol” is a chemical compound with the CAS Number: 192643-83-7 and Linear Formula: C9H9NO . It is stored under an inert atmosphere at temperatures between 2-8°C .
Application in Dye-Sensitized Solar Cells
This compound has been used in the design of donor-π-acceptor dyes for dye-sensitized solar cells . Pyridine derivatives, such as “4-(Pyridin-4-yl)but-3-yn-1-ol”, serve as a donor group and are linked via acceptor groups to a π-spacer group . These dyes have shown good photovoltaic performance .
Role in Synthesis of Novel Ketolide Antibiotics
“4-(Pyridin-4-yl)but-3-yn-1-ol” is a side chain of telithromycin and is widely used in the synthesis of novel ketolide antibiotics . This compound is synthesized from 3-acetylpyridine .
Anti-Tubercular Activity
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are designed and synthesized using “4-(Pyridin-4-yl)but-3-yn-1-ol”, have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antimycobacterial Substances
A series of N-(pyridin-4-yl)salicylamides derivatives, prepared through acylation of the corresponding acetylsalicyloyl chlorides with substituted 4-amino-pyridines, might serve as prospective wide-spectrum antimycobacterial substances .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
“4-(Pyridin-4-yl)but-3-yn-1-ol” and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents . They have also been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Furthermore, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine has been synthesized for peptide photoaffinity labeling .
Propiedades
IUPAC Name |
4-pyridin-4-ylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXIXEAYMBFYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)but-3-yn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



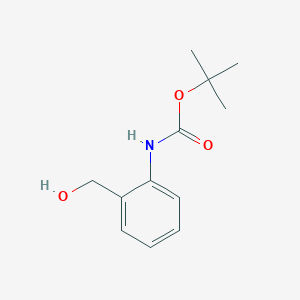
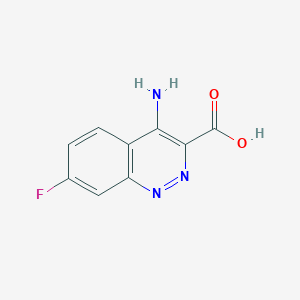
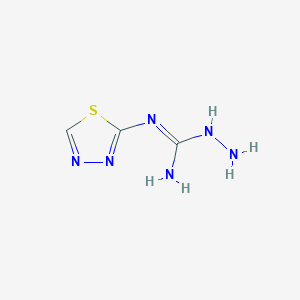
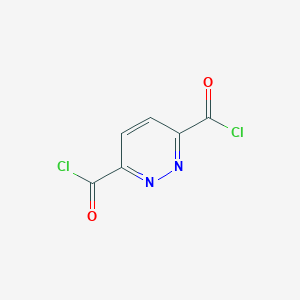




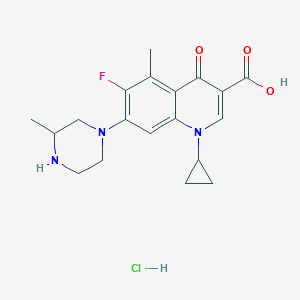
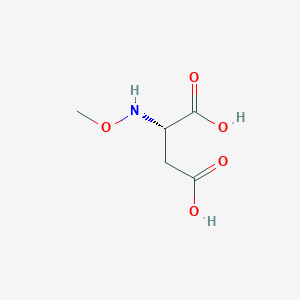

![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)

